Cas no 1974291-02-5 (5-(isocyanomethyl)-2-(pyrrolidin-1-yl)pyridine)

5-(isocyanomethyl)-2-(pyrrolidin-1-yl)pyridine structure
1974291-02-5 structure
商品名:5-(isocyanomethyl)-2-(pyrrolidin-1-yl)pyridine
CAS番号:1974291-02-5
MF:C11H13N3
メガワット:187.241021871567
CID:6334437
PubChem ID:83483400

5-(isocyanomethyl)-2-(pyrrolidin-1-yl)pyridine 化学的及び物理的性質

名前と識別子

    • 5-(isocyanomethyl)-2-(pyrrolidin-1-yl)pyridine
    • EN300-1741682
    • 1974291-02-5
    • インチ: 1S/C11H13N3/c1-12-8-10-4-5-11(13-9-10)14-6-2-3-7-14/h4-5,9H,2-3,6-8H2
    • InChIKey: VTEDIFNYWKICJN-UHFFFAOYSA-N
    • ほほえんだ: N1(C2C=CC(C[N+]#[C-])=CN=2)CCCC1

計算された属性

  • せいみつぶんしりょう: 187.110947427g/mol
  • どういたいしつりょう: 187.110947427g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 224
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 20.5Ų

5-(isocyanomethyl)-2-(pyrrolidin-1-yl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1741682-0.25g
5-(isocyanomethyl)-2-(pyrrolidin-1-yl)pyridine
1974291-02-5
0.25g
$1078.0 2023-09-20
Enamine
EN300-1741682-0.1g
5-(isocyanomethyl)-2-(pyrrolidin-1-yl)pyridine
1974291-02-5
0.1g
$1031.0 2023-09-20
Enamine
EN300-1741682-10.0g
5-(isocyanomethyl)-2-(pyrrolidin-1-yl)pyridine
1974291-02-5
10g
$5037.0 2023-06-03
Enamine
EN300-1741682-5.0g
5-(isocyanomethyl)-2-(pyrrolidin-1-yl)pyridine
1974291-02-5
5g
$3396.0 2023-06-03
Enamine
EN300-1741682-5g
5-(isocyanomethyl)-2-(pyrrolidin-1-yl)pyridine
1974291-02-5
5g
$3396.0 2023-09-20
Enamine
EN300-1741682-0.5g
5-(isocyanomethyl)-2-(pyrrolidin-1-yl)pyridine
1974291-02-5
0.5g
$1124.0 2023-09-20
Enamine
EN300-1741682-0.05g
5-(isocyanomethyl)-2-(pyrrolidin-1-yl)pyridine
1974291-02-5
0.05g
$983.0 2023-09-20
Enamine
EN300-1741682-1.0g
5-(isocyanomethyl)-2-(pyrrolidin-1-yl)pyridine
1974291-02-5
1g
$1172.0 2023-06-03
Enamine
EN300-1741682-2.5g
5-(isocyanomethyl)-2-(pyrrolidin-1-yl)pyridine
1974291-02-5
2.5g
$2295.0 2023-09-20
Enamine
EN300-1741682-1g
5-(isocyanomethyl)-2-(pyrrolidin-1-yl)pyridine
1974291-02-5
1g
$1172.0 2023-09-20

5-(isocyanomethyl)-2-(pyrrolidin-1-yl)pyridine 関連文献

5-(isocyanomethyl)-2-(pyrrolidin-1-yl)pyridineに関する追加情報

Introduction to 5-(isocyanomethyl)-2-(pyrrolidin-1-yl)pyridine (CAS No. 1974291-02-5)

5-(isocyanomethyl)-2-(pyrrolidin-1-yl)pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1974291-02-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic molecule, featuring a pyridine core linked to a pyrrolidine moiety via an N-C bond and terminated with an isocyanomethyl group, has garnered attention due to its structural complexity and potential biological activities. The unique combination of functional groups in this compound positions it as a valuable scaffold for the development of novel therapeutic agents.

The molecular structure of 5-(isocyanomethyl)-2-(pyrrolidin-1-yl)pyridine consists of a six-membered aromatic pyridine ring connected to a five-membered saturated pyrrolidine ring. The presence of the isocyanomethyl group (-N=C(O)-CH₂-) at the 5-position of the pyridine ring introduces a high degree of reactivity, making it a versatile intermediate in synthetic chemistry. Additionally, the pyrrolidin-1-yl substituent at the 2-position contributes to the compound's overall steric and electronic properties, influencing its interactions with biological targets.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in medicinal chemistry. Pyridine and pyrrolidine derivatives are particularly well-studied due to their prevalence in bioactive molecules and their ability to modulate various biological pathways. The compound 5-(isocyanomethyl)-2-(pyrrolidin-1-yl)pyridine exemplifies this trend, as its structural features align with those of many pharmacologically relevant molecules.

In particular, the isocyanomethyl group in this compound can undergo a variety of chemical transformations, including nucleophilic addition reactions, cycloadditions, and polymerization processes. These reactions make it a valuable building block for constructing more complex molecular architectures. For instance, the isocyanomethyl group can react with amines or alcohols to form urea or carbamate derivatives, respectively, which are common functional motifs in drug molecules.

The pyrrolidin-1-yl moiety, on the other hand, is known for its ability to enhance solubility and metabolic stability in drug candidates. Pyrrolidine rings are frequently found in approved drugs due to their favorable pharmacokinetic properties. The presence of this group in 5-(isocyanomethyl)-2-(pyrrolidin-1-yl)pyridine suggests that it may exhibit similar advantages, making it an attractive candidate for further exploration.

Current research in medicinal chemistry has been increasingly focused on developing small molecule inhibitors targeting protein-protein interactions (PPIs). PPIs play crucial roles in numerous biological processes and are often implicated in diseases such as cancer and inflammation. The unique structure of 5-(isocyanomethyl)-2-(pyrrolidin-1-yl)pyridine makes it a promising candidate for designing PPI modulators. The compound's ability to interact with specific protein surfaces through its aromatic and heterocyclic moieties could provide a means to disrupt aberrant signaling pathways.

Moreover, the reactivity of the isocyanomethyl group allows for further derivatization, enabling researchers to fine-tune the compound's properties for specific applications. For example, by introducing additional functional groups or linking the compound to other molecular fragments, scientists can create hybrid molecules with enhanced binding affinity or selectivity. Such strategies are central to modern drug design approaches aimed at improving therapeutic efficacy while minimizing side effects.

Recent studies have also explored the use of 5-(isocyanomethyl)-2-(pyrrolidin-1-yl)pyridine as a precursor in organic synthesis. Its ability to participate in diverse chemical reactions makes it a versatile tool for constructing complex scaffolds. Researchers have utilized this compound in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to introduce aryl or amino groups at strategic positions within the molecule. These reactions are powerful tools for generating novel analogs with tailored biological activities.

The potential applications of 5-(isocyanomethyl)-2-(pyrrolidin-1-yl)pyridine extend beyond drug discovery. Its unique structural features make it suitable for use as an intermediate in materials science and industrial chemistry. For instance, polymers derived from this compound could exhibit novel properties due to the presence of both aromatic and heterocyclic units. Such materials might find applications in coatings, adhesives, or specialty plastics where specific chemical characteristics are desired.

In conclusion, 5-(isocyanomethyl)-2-(pyrrolidin-1-yl)pyridine (CAS No. 1974291-02-5) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its structural features—combining a pyridine core with an isocyanomethyl group and a pyrrolidine substituent—make it a valuable scaffold for developing novel therapeutic agents targeting various diseases. The reactivity of its functional groups allows for extensive chemical modifications, enabling researchers to explore diverse synthetic pathways and applications.

As our understanding of biological systems continues to evolve, compounds like 5-(isocyanomethyl)-2-(pyrrolidin-1-yl)pyridine will play an increasingly important role in drug discovery and development. Their ability to interact with biological targets in precise ways holds promise for addressing unmet medical needs through innovative chemical solutions.

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